molecular formula C10H15O4P B1621550 Diethyl 3-hydroxyphenylphosphonate CAS No. 33733-32-3

Diethyl 3-hydroxyphenylphosphonate

Cat. No.: B1621550
CAS No.: 33733-32-3
M. Wt: 230.2 g/mol
InChI Key: NXNQMKQLDMKXGY-UHFFFAOYSA-N
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Description

Diethyl 3-hydroxyphenylphosphonate is a research chemical with the molecular formula C10H15O4P . It is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .


Synthesis Analysis

The synthesis of phosphonic acids, such as this compound, can be achieved from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . The regioisomer this compound can be converted to phosphonic acid with HCl 35% at reflux without any P–C bond cleavage .


Molecular Structure Analysis

The molecular structure of this compound consists of a phosphorus atom bonded to three oxygen atoms and one carbon atom . The molecular weight is 230.2 g/mol .


Chemical Reactions Analysis

The phosphonic acid functional group in this compound is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties . The hydrolysis of phosphonates is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .

Scientific Research Applications

Corrosion Inhibition

Diethyl phosphonate derivatives, particularly those with a hydroxyphenyl group, have been extensively studied for their corrosion inhibition properties. For example, diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate and its derivatives show high inhibition efficiency for mild steel in hydrochloric acid, which is valuable in industrial pickling processes. These compounds act as mixed-type inhibitors, predominantly functioning as cathodic inhibitors. Their efficiency is supported by both experimental methods and theoretical studies, including Density Functional Theory (DFT) and molecular dynamic simulation studies (Gupta et al., 2017).

Anticorrosive Material Synthesis

Synthesis and evaluation of diethyl (phenylamino) methyl phosphonate derivatives reveal their effectiveness as corrosion inhibitors for carbon steel in acidic media. These studies employ various spectroscopic methods for structural confirmation and utilize electrochemical techniques to demonstrate the compounds' efficiency. The position of substituents, such as OCH3, significantly influences the corrosion inhibition performances, indicating the role of molecular structure in their activity (Moumeni et al., 2020).

Organic Synthesis and Medicinal Chemistry

In organic chemistry, diethyl 3-hydroxyphenylphosphonate derivatives serve as intermediates in synthesizing various biologically active compounds. For example, an efficient synthesis method transforms Diethyl (S)-2,3-epoxypropylphosphonate into (S)-phosphocarnitine, illustrating the utility of these compounds in synthesizing complex molecules (Wróblewski & Hałajewska-Wosik, 2002). Additionally, the synthesis of α-Hydroxyphosphonates and their evaluation for antioxidant properties highlight potential applications in addressing oxidative stress-related conditions (Naidu et al., 2012).

Spectroscopic and Structural Analysis

Diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate has been characterized through FTIR, FT-Raman, UV–Vis spectroscopy, and DFT calculations, providing insights into its structural, electronic, and thermal properties. Such studies are crucial for understanding the fundamental aspects of these compounds and their potential applications in various fields (Uppal et al., 2018).

Future Directions

Phosphonic acids, such as Diethyl 3-hydroxyphenylphosphonate, have a wide range of applications covering a large panel of research fields including chemistry, biology, and physics . Future research may focus on optimizing the synthesis process and exploring new applications for these compounds .

Mechanism of Action

Target of Action

Diethyl 3-hydroxyphenylphosphonate, a derivative of phosphonic acid, is known to interact with various targets due to its structural analogy with the phosphate moiety Phosphonic acids and their derivatives have been used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, or as phosphoantigen .

Mode of Action

Phosphonic acids and their derivatives are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that this compound may interact with its targets by mimicking the structure of natural substrates, thereby inhibiting the function of certain enzymes.

Biochemical Pathways

Phosphonic acids and their derivatives are known to be involved in a variety of biological pathways due to their structural similarity to phosphate groups . They can potentially inhibit metabolic enzymes, affecting various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of phosphonic acids and their derivatives are generally influenced by their structural properties, including their solubility and stability .

Result of Action

Given its structural similarity to phosphate groups, it may interfere with various biochemical processes by inhibiting the function of certain enzymes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of phosphonic acids and their derivatives .

Biochemical Analysis

Biochemical Properties

Diethyl 3-hydroxyphenylphosphonate plays a significant role in biochemical reactions due to its structural similarity to phosphate groups. It interacts with enzymes such as phosphatases and kinases, which are crucial in phosphorylation and dephosphorylation processes. These interactions often involve the formation of stable complexes, influencing the activity of these enzymes. Additionally, this compound can bind to proteins and other biomolecules, altering their conformation and function .

Cellular Effects

This compound affects various cell types by modulating cellular processes such as signal transduction, gene expression, and metabolism. It can influence cell signaling pathways by acting as a phosphate mimic, thereby affecting the phosphorylation status of key signaling proteins. This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, it may inhibit phosphatases by mimicking the phosphate group, preventing the dephosphorylation of substrates. Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its activity may decrease over time due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, this compound can cause toxic effects, including enzyme inhibition, cellular stress, and adverse metabolic changes. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activity and altering the flow of metabolic intermediates. This compound’s role in metabolic pathways highlights its potential as a tool for studying metabolic regulation and developing therapeutic strategies .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of specific transport mechanisms .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it can interact with target biomolecules. This localization is essential for the compound’s role in modulating cellular processes and achieving its biochemical effects .

Properties

IUPAC Name

3-diethoxyphosphorylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O4P/c1-3-13-15(12,14-4-2)10-7-5-6-9(11)8-10/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNQMKQLDMKXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC(=C1)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378665
Record name diethyl 3-hydroxyphenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33733-32-3
Record name Diethyl P-(3-hydroxyphenyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33733-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name diethyl 3-hydroxyphenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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